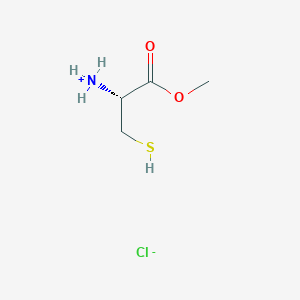

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

説明

Significance as an Amino Acid Derivative in Advanced Chemical Sciences

The importance of L-cysteine methyl ester hydrochloride in advanced chemical sciences stems from the unique functionalities inherent in its molecular structure. The esterification of the carboxylic acid group in L-cysteine to its methyl ester form alters its solubility and reactivity, making it more amenable to certain organic reactions and soluble in a wider range of solvents compared to its parent amino acid. zsmu.edu.ua This modification is crucial for its application in various synthetic pathways.

The presence of the thiol (-SH) group is central to much of its chemical reactivity, allowing it to participate in nucleophilic additions, disulfide bond formation, and as a ligand for metal ions. The primary amine group provides another site for chemical modification, essential for its role in peptide synthesis. nih.gov Furthermore, the chiral center at the alpha-carbon makes it a valuable tool in stereoselective synthesis and for the discrimination of enantiomers. researchgate.net

In the field of materials science, this compound has been investigated for its role as a corrosion inhibitor, particularly for copper and its alloys in acidic environments. researchgate.netderpharmachemica.com It forms a protective layer on the metal surface, significantly reducing the rate of corrosion. researchgate.net This protective action is attributed to the adsorption of the molecule onto the metal surface, a process facilitated by the presence of nitrogen, sulfur, and oxygen atoms. derpharmachemica.com

Scope of Academic Investigation

The academic investigation of this compound is broad and encompasses several key areas of chemical research.

Peptide Synthesis: A primary area of research involves its use as a precursor in the synthesis of peptides. chemicalbook.com The esterified carboxyl group and the protected amine allow for controlled peptide bond formation. nih.gov It is particularly useful in solution-phase peptide synthesis. chemicalbook.comsigmaaldrich.com

Corrosion Inhibition: Extensive research has been conducted on its efficacy as a corrosion inhibitor. researchgate.netderpharmachemica.commedchemexpress.com Studies have employed techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify its inhibitory effects and elucidate the mechanism of action. researchgate.netderpharmachemica.com Research indicates it acts as a mixed-type inhibitor for copper in nitric acid. researchgate.net

Nanoparticle Synthesis: In nanotechnology, this compound has been used as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs). researchgate.net The thiol group strongly interacts with the gold surface, providing colloidal stability to the nanoparticles over a wide pH range. researchgate.net

Chiral Chemistry: this compound and its derivatives are utilized as chiral reagents. For instance, a derivative has been used to develop a high-performance liquid chromatography (HPLC) method for the discrimination of D- and L-monosaccharides. researchgate.net

Biochemical Research: In biochemical studies, it has been shown to inhibit the binding of ethynylestradiol metabolites to proteins and nucleic acids. scbt.com It is also investigated for its potential antioxidant properties.

The physical and chemical properties of this compound are well-documented and crucial for its application in these research areas.

| Property | Value |

| Molecular Formula | C4H9NO2S・HCl scbt.com |

| Molecular Weight | 171.65 g/mol scbt.com |

| Appearance | White crystalline powder chemicalbook.com |

| Melting Point | 142 °C (decomposes) chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water, ethanol, and methanol (B129727) fengchengroup.com |

| Optical Activity | [α]20/D −1.8°, c = 10 in methanol sigmaaldrich.com |

Historical Context of Research Trajectories

Early research involving L-cysteine derivatives was often linked to the broader field of amino acid and peptide chemistry. The development of methods for the esterification of amino acids was a critical step, enabling their use in peptide synthesis under milder conditions. nih.govresearchgate.net The synthesis of this compound is typically achieved through the esterification of L-cysteine hydrochloride monohydrate with methanol, often using reagents like thionyl chloride or hydrogen chloride gas. chemicalbook.comchemicalbook.com

The investigation into its mucolytic properties marked an early pharmacological interest in the compound. chemicalbook.comwikipedia.org However, in more recent decades, the focus of academic research has shifted significantly towards its applications in materials science and synthetic chemistry. The exploration of organic compounds containing heteroatoms like nitrogen and sulfur as corrosion inhibitors gained traction, leading to the investigation of amino acids and their derivatives, including this compound, for this purpose. derpharmachemica.com

The rise of nanotechnology in the late 20th and early 21st centuries opened new avenues for the application of this compound. The unique affinity of the thiol group for noble metal surfaces made it an ideal candidate for use as a capping and stabilizing agent in the synthesis of metal nanoparticles, a research area that continues to be active. researchgate.net Similarly, its utility in stereoselective synthesis and as a chiral resolving agent reflects the increasing sophistication and demand for enantiomerically pure compounds in various fields of chemistry. researchgate.net

Detailed Research Findings

Recent academic studies have provided in-depth insights into the performance and mechanisms of this compound in various applications.

In corrosion inhibition studies, potentiodynamic polarization measurements have shown that this compound acts as a mixed-type inhibitor for copper in 2M nitric acid, meaning it inhibits both the anodic and cathodic reactions of the corrosion process. researchgate.netderpharmachemica.com Electrochemical impedance spectroscopy (EIS) results have demonstrated that with increasing concentration of the inhibitor, the charge transfer resistance (Rt) increases while the double-layer capacitance (Cdl) decreases, indicating the formation of a protective adsorbed layer on the copper surface. researchgate.netderpharmachemica.com At a concentration of 10⁻³M, an inhibition efficiency of over 97% has been reported. researchgate.net

| Concentration (M) | Inhibition Efficiency (%) |

| 10⁻⁶ | 78.9 |

| 10⁻⁵ | 85.3 |

| 10⁻⁴ | 92.1 |

| 10⁻³ | 97.2 |

Data derived from studies on copper in 2M HNO₃.

In the realm of nanoparticle synthesis, research has demonstrated that this compound serves as an effective stabilizing agent for gold nanoparticles (AuNPs). researchgate.net Characterization using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) has confirmed the formation of stable, well-dispersed nanoparticles. researchgate.net The functional groups of the compound were found to strongly influence the hydrodynamic diameter and zeta potential of the resulting nanoparticles, contributing to their high colloidal stability. researchgate.net

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

18598-63-5 |

|---|---|

分子式 |

C4H10ClNO2S |

分子量 |

171.65 g/mol |

IUPAC名 |

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |

InChIキー |

WHOHXJZQBJXAKL-DFWYDOINSA-N |

SMILES |

COC(=O)C(CS)N.Cl |

異性体SMILES |

[H+].COC(=O)[C@H](CS)N.[Cl-] |

正規SMILES |

[H+].COC(=O)C(CS)N.[Cl-] |

外観 |

Solid powder |

他のCAS番号 |

18598-63-5 |

物理的記述 |

White powder; Sulfur-like odour |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cysteine methyl ester Cytoclair mecysteine mecysteine hydrochloride mecysteine hydrochloride, (DL)-isomer mecysteine hydrochloride, (L)-isomer methyl cysteine Visclai |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Esterification Reactions for L-Cysteine Methyl Ester Hydrochloride Formation

The conversion of L-cysteine to its methyl ester hydrochloride is a fundamental esterification reaction. Several protocols have been developed to achieve this transformation efficiently, with the most common methods employing thionyl chloride or trimethylchlorosilane as reagents.

Thionyl Chloride-Mediated Esterification Protocols

The use of thionyl chloride (SOCl₂) in methanol (B129727) is a well-established and widely used method for the synthesis of amino acid methyl esters, including this compound. researchgate.netprepchem.com This reaction proceeds by the in situ generation of hydrogen chloride (HCl) gas, which catalyzes the esterification of the carboxylic acid.

The general procedure involves suspending L-cysteine in methanol, followed by the slow, dropwise addition of thionyl chloride, typically under cooling in an ice bath to manage the exothermic reaction. researchgate.netchemicalbook.com After the initial addition, the reaction mixture is often stirred at room temperature and then refluxed for several hours to drive the reaction to completion. chemicalbook.com The solvent is subsequently removed under reduced pressure to yield the crude product. While effective, this method requires careful handling of the corrosive and moisture-sensitive thionyl chloride. The temperature of the thionyl chloride/methanol system should be carefully controlled, ideally between -5 and 0 °C for optimal results. nih.gov

A typical protocol involves suspending L-cysteine in methanol under a nitrogen atmosphere at low temperatures (e.g., -78°C), followed by the addition of thionyl chloride. prepchem.com The slow dissolution of the cysteine indicates the progress of the reaction.

Trimethylchlorosilane (TMSCl)-Catalyzed Synthesis

An alternative and often more convenient method for the synthesis of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This approach offers milder reaction conditions and avoids the use of the highly reactive thionyl chloride. nih.gov The reaction is typically carried out at room temperature. nih.gov

The general procedure involves adding TMSCl to a suspension of the amino acid in methanol. nih.gov The mixture is then stirred for a period, often overnight, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov This method has been shown to be applicable to a wide range of amino acids, providing good to excellent yields. nih.govresearchgate.net For L-cysteine, this method provides a high yield of the corresponding methyl ester hydrochloride. The operational simplicity of the TMSCl/methanol system makes it an attractive alternative to the thionyl chloride method. nih.gov

General Amino Acid Methyl Esterification Procedures

The esterification of amino acids is a common transformation in organic synthesis. The primary challenge lies in the presence of the amino group, which can be protected to prevent side reactions. In acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards esterification reagents. researchgate.net

Both the thionyl chloride and TMSCl methods fall under the category of acid-catalyzed esterification. In the thionyl chloride method, the reagent reacts with methanol to generate HCl and methyl sulfite. The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. A similar principle applies to the TMSCl method, where TMSCl reacts with methanol to generate HCl in situ.

Other reagents and methods for amino acid esterification include using protic acids like gaseous hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. nih.gov However, these methods can sometimes require more stringent conditions or longer reaction times.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride-Mediated | L-Cysteine, Methanol, Thionyl Chloride | Initial cooling, followed by reflux | High yields, well-established | Use of corrosive and hazardous reagent, requires careful temperature control |

| TMSCl-Catalyzed | L-Cysteine, Methanol, Trimethylchlorosilane | Room temperature | Milder conditions, operational simplicity | May require longer reaction times for some substrates |

Functional Group Manipulation and Protecting Group Strategies

The utility of this compound in further synthetic applications, particularly in peptide synthesis, often necessitates the protection of its reactive functional groups.

Thiol Group Protection in Peptide Synthesis

The thiol group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bonds. In peptide synthesis, this reactivity must be controlled to ensure the correct peptide sequence is formed. A variety of protecting groups have been developed for the thiol functionality.

Commonly used thiol protecting groups include:

Trityl (Trt): This bulky group provides good protection and can be removed under acidic conditions.

Acetamidomethyl (Acm): Stable to a wide range of conditions and typically removed with mercury(II) acetate (B1210297) or iodine.

tert-Butyl (tBu): A stable protecting group that is resistant to many reagents and is cleaved by strong acids.

Amino Group Derivatization

The primary amino group of this compound is a key site for derivatization, most commonly through the formation of amide bonds in peptide synthesis. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), are used to facilitate the reaction between the amino group of the cysteine ester and the carboxylic acid of another amino acid or peptide fragment.

Beyond peptide synthesis, the amino group can undergo a variety of other reactions, including:

N-acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.

Schiff base formation: Condensation with aldehydes or ketones.

Reductive amination: Reaction with a carbonyl compound followed by reduction to form a secondary amine.

These derivatizations allow for the incorporation of the cysteine moiety into a wide array of more complex molecules.

Carboxyl Group Esterification and Derivatives

This compound is fundamentally prepared through the esterification of the parent amino acid, L-cysteine. Various established methods facilitate this transformation. A highly efficient and convenient one-pot procedure involves the reaction of L-cysteine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.govnih.gov This method is compatible with a wide range of amino acids and offers high yields without harsh conditions. nih.gov The general procedure involves suspending the amino acid in methanol, followed by the slow addition of TMSCl. The reaction mixture is stirred at room temperature until completion, and the product is isolated by concentrating the mixture on a rotary evaporator. nih.gov

Alternative methods include the use of thionyl chloride (SOCl₂) in methanol, which is also a common and effective technique for producing amino acid methyl esters. nih.gov Traditional Fischer esterification, using a protic acid catalyst like gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol, is also a viable route. nih.gov The resulting L-cysteine methyl ester is typically isolated as its hydrochloride salt, which is a stable, white crystalline solid, enhancing its shelf-life and handling properties compared to the free ester. wikipedia.org

Synthesis of Advanced Cysteine-Derived Ligands and Intermediates

This compound serves as a crucial building block for creating more complex derivatives with applications in coordination chemistry, catalysis, and materials science.

Preparation of S-Benzyl-α-Methyl-L-Cysteine Ligands from this compound

The synthesis of S-Benzyl-α-Methyl-L-Cysteine ligands is a multi-step process that begins with the modification of the this compound scaffold. The initial step involves the S-benzylation of the thiol group. This is typically achieved by reacting L-cysteine methyl ester with benzyl (B1604629) bromide in the presence of a base to neutralize the hydrochloride and deprotonate the thiol, forming the highly nucleophilic thiolate anion which then displaces the bromide.

The subsequent and more complex step is the introduction of a methyl group at the α-carbon. Asymmetric synthesis of α-alkylated amino acids often requires the use of a chiral auxiliary or a specific N-protecting group that can direct the stereochemistry of the alkylation. A common strategy involves the N-protection of the amino acid ester (e.g., as a benzophenone (B1666685) imine or with a Cbz group), followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate is then reacted with an electrophilic methyl source, such as methyl iodide, to install the α-methyl group. ox.ac.uk The specific conditions must be carefully controlled to maintain the stereochemical integrity of the original chiral center.

Synthesis of N,N-Diallyl-L-Cysteine Methyl Ester Hydrochloride

The preparation of N,N-diallylated cysteine derivatives involves the alkylation of the primary amine on the L-cysteine methyl ester backbone. This transformation is typically performed by treating L-cysteine methyl ester with at least two equivalents of an allyl halide, such as allyl bromide, in the presence of a suitable base. nih.gov The base, often a non-nucleophilic amine like triethylamine (B128534) or potassium carbonate, serves to neutralize the hydrochloride salt and the hydrogen bromide generated during the reaction. The reaction is generally carried out in an organic solvent like dichloromethane (B109758) or hexane. researchgate.net

More advanced palladium-catalyzed methods have also been developed for the controlled allylation of amino acids. ccspublishing.org.cnresearchgate.net These reactions can be chemoselective, allowing for either N-allylation, O-allylation, or N,O-diallylation by carefully selecting the base and solvent system. ccspublishing.org.cn To obtain the N,N-diallyl product specifically, conditions favoring multiple alkylations on the nitrogen atom would be employed, followed by re-protonation with HCl to yield the final hydrochloride salt.

Synthesis of Phosphine-Containing L-Cysteine Methyl Ester Derivatives

Introducing a phosphine (B1218219) moiety into the L-cysteine methyl ester structure is most readily achieved by targeting the nucleophilic thiol group. The synthesis of S-phosphocysteine derivatives can be accomplished through various methods, including reactions analogous to the Michaelis-Arbuzov reaction. researchgate.net

A direct and common method for forming a sulfur-phosphorus bond is the reaction of a thiol with a chlorophosphine. For example, this compound can be neutralized with a base (e.g., triethylamine) to free the thiol group. The resulting thiolate can then react with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in an inert solvent. The base scavenges the HCl produced, driving the reaction to completion and yielding the S-diphenylphosphino-L-cysteine methyl ester derivative. Such phosphine-amino acid hybrids are of interest as chiral ligands for asymmetric catalysis.

Synthesis of L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride

L-Cysteine (3-nitrophenyl)methyl ester hydrochloride has been synthesized and employed as a specialized chiral derivatizing agent for the analysis of sugars. The synthesis involves the reaction of L-cysteine hydrochloride with 3-nitrobenzyl alcohol.

This reagent is particularly useful for determining the enantiomeric configuration (D or L) of monosaccharides. It reacts with aldoses to form thiazolidine (B150603) derivatives. These derivatives can be readily separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) with UV detection, a method that is both simple and highly sensitive. The separation of the diastereomeric thiazolidine products allows for the clear discrimination between the D- and L-forms of the original sugars.

| Monosaccharide | Retention Time of L-Cysteine Derivative (min) |

| D-Xylose | 26.5 |

| L-Arabinose | 28.1 |

| D-Arabinose | 29.5 |

| L-Rhamnose | 32.5 |

| D-Fucose | 32.5 |

| L-Fucose | 34.0 |

| D-Glucose | 34.8 |

| L-Galactose | 34.8 |

| L-Glucose | 36.5 |

| D-Galactose | 37.6 |

Table 1: HPLC retention times for thiazolidine derivatives formed from various monosaccharides and L-Cysteine (3-nitrophenyl)methyl ester hydrochloride, demonstrating the analytical application of the compound.

Synthesis of S-Methyl-L-Cysteine Methyl Ester Hydrochloride

The synthesis of S-Methyl-L-Cysteine Methyl Ester Hydrochloride is a direct derivatization involving the alkylation of the sulfur atom. The reaction is a standard S-alkylation where the thiol group of L-cysteine methyl ester acts as the nucleophile. sci-hub.se

Preparation of N-Ferrocenoyl Peptide Derivatives Involving S-Methyl-L-Cysteine Methyl Ester Hydrochloride

The synthesis of N-ferrocenoyl peptide derivatives utilizing S-methyl-L-cysteine methyl ester hydrochloride as a key building block is a significant process in the field of bioorganometallic chemistry. The incorporation of the electroactive ferrocene (B1249389) moiety into peptide structures allows for the development of novel electrochemical biosensors and redox-active biomolecules. The preparation of N-ferrocenoyl-(S-methyl)-L-cysteine methyl ester is a primary step, which can then be further used in peptide elongation.

The general synthetic approach involves the coupling of ferrocenecarboxylic acid with S-methyl-L-cysteine methyl ester hydrochloride. Due to the presence of the hydrochloride salt on the amino acid ester, a base, typically triethylamine (Et3N), is required to liberate the free amine for the nucleophilic attack on the activated carboxylic acid.

A common and effective method for this amide bond formation is the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM), at an initial temperature of 0°C, which is then allowed to warm to room temperature.

The reaction proceeds through the formation of an active ester of ferrocenecarboxylic acid, facilitated by DCC and HOBt. This intermediate then readily reacts with the free amino group of S-methyl-L-cysteine methyl ester to form the desired N-ferrocenoyl peptide derivative. The reaction scheme can be generalized as follows:

Ferrocenecarboxylic Acid + S-Methyl-L-Cysteine Methyl Ester Hydrochloride -> [DCC, HOBt, Et3N in DCM] -> N-Ferrocenoyl-(S-methyl)-L-cysteine Methyl Ester + Dicyclohexylurea + Triethylamine Hydrochloride

Following the reaction, the major byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in dichloromethane and can be removed by filtration. The crude product is then typically subjected to a purification process. A widely used and effective method for the purification of N-ferrocenoyl amino acid esters is silica (B1680970) gel column chromatography. dcu.ie This technique allows for the separation of the desired product from any remaining starting materials, coupling reagents, and other byproducts.

The resulting N-ferrocenoyl-(S-methyl)-L-cysteine methyl ester is an orange solid. dcu.ie This compound can be further utilized in peptide synthesis. For instance, it can be deprotected (hydrolyzed) to form N-ferrocenoyl-(S-methyl)-L-cysteine, which can then be coupled with another amino acid ester hydrochloride, such as S-methyl-L-cysteine methyl ester hydrochloride, to yield a dipeptide like N-ferrocenoyl-((S-methyl) L-cysteine)2 methyl ester. dcu.ie

The characterization of these novel N-ferrocenoyl peptide derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, as well as optical rotation and UV-Vis spectroscopy. dcu.ie

Research Findings for N-Ferrocenoyl-(S-methyl)-L-cysteine Methyl Ester:

| Property | Value | Reference |

| Physical State | Orange Microcrystalline Solid | dcu.ie |

| Yield | 74% | dcu.ie |

| Melting Point | 119-122 °C | dcu.ie |

| Purification Method | Silica Gel Column Chromatography | dcu.ie |

| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Optical Rotation, UV-Vis Spectroscopy | dcu.ie |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactions and Addition Processes

L-cysteine methyl ester hydrochloride possesses a reactive thiol (-SH) group, which is a potent nucleophile, and a primary amine (-NH2) group. These functional groups are central to its participation in a variety of nucleophilic and addition reactions.

Michael Addition Reactions with Maleimides

The thiol group of this compound readily participates in Michael addition reactions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A prominent example is its reaction with maleimides, which are frequently used in bioconjugation. researchgate.net The reaction between this compound and a maleimide, such as N-ethylmaleimide, is rapid and proceeds via the nucleophilic attack of the thiol group on one of the carbon atoms of the maleimide's double bond. nih.govmdpi.com This addition is highly specific to thiols at a pH range of 6.5–7.5. mdpi.com

The initial reaction instantly forms a thiosuccinimide conjugate. nih.gov Due to the creation of a new stereocenter, this product typically appears as a mixture of two diastereomers. d-nb.info In a model reaction system, these diastereomers can be identified and monitored over time using techniques like HPLC-MS. nih.govd-nb.info

| Compound | Reactant 1 | Reactant 2 | Product(s) | m/z | Retention Time (min) |

| Michael Adduct | L-cysteine methyl ester HCl | N-ethylmaleimide | Thiosuccinimide Diastereomers (3a) | 261 | 4.4 and 5.4 |

| Transcyclization Product | - | - | Product 4 | 261 | 9.1 |

This table presents data from a model reaction between this compound and N-ethylmaleimide, showing the mass-to-charge ratio (m/z) and HPLC retention times for the initial diastereomeric adducts and the subsequent stabilized product. d-nb.info

Thiazolidine (B150603) Derivative Formation with Aldoses and Carbonyl Compounds

This compound can react with aldehydes and ketones (carbonyl compounds), particularly aldose sugars, to form thiazolidine derivatives. eurekaselect.comnanobioletters.com This reaction is a condensation process wherein the nitrogen of the amino group and the sulfur of the thiol group act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldose. nih.gov The process results in the formation of a stable five-membered thiazolidine ring. nanobioletters.com

This derivatization is a key method for the analysis of aldose enantiomers. researchgate.net For instance, L-cysteine ester derivatives react with D- and L-monosaccharides, yielding thiazolidine derivatives that can be readily separated and analyzed by direct HPLC with UV detection. researchgate.net The formation of these derivatives often produces a mixture of diastereomers (e.g., cis-(2R,4R) and trans-(2S,4R)), which in many cases are difficult to separate. nanobioletters.com

Thiol Exchange Reactions and Thiosuccinimide Linker Stabilization

While the Michael addition of thiols to maleimides is efficient, the resulting thiosuccinimide bond can be unstable and susceptible to a retro-Michael reaction. nih.gov This reversal can lead to thiol exchange reactions, especially in the presence of other thiols like glutathione, which can compromise the stability of conjugates in biological systems. nih.govresearchgate.net

A strategy to overcome this instability involves a subsequent intramolecular reaction known as transcyclization. nih.govd-nb.info In the adduct formed from this compound and a maleimide, the free primary amine of the cysteine moiety can nucleophilically attack one of the carbonyl groups of the succinimide (B58015) ring. nih.govresearchgate.net This process converts the initial five-membered succinimide ring into a more stable six-membered ring structure, effectively "locking" the thioether bond and preventing the retro-Michael reaction. researchgate.net This transcyclization is observed as a time-dependent conversion of the initial adducts into a more hydrophobic, stable compound. nih.govd-nb.info A control reaction using an N-acetylated cysteine methyl ester, which lacks the free amine, forms a stable thiosuccinimide adduct that does not undergo this stabilizing transcyclization. nih.govd-nb.info

Redox Chemistry and Reducing Potential

The thiol group of this compound also endows it with significant redox activity, allowing it to act as a reducing agent in various chemical systems.

Reductive Properties in Nanoparticle Synthesis

This compound has been utilized as both a reducing and stabilizing agent in the synthesis of metallic nanoparticles, such as gold nanoparticles (AuNPs). researchgate.net In these bottom-up synthesis methods, the compound's thiol group can reduce metal salts (e.g., reducing Au³⁺ to Au⁰) to form the nanoparticles. researchgate.netresearchgate.net

Following the reduction, the L-cysteine methyl ester molecules act as a capping agent. The thiol group has a strong affinity for the gold surface, forming a stable S-Au bond that coats the nanoparticle. researchgate.netresearchgate.net This surface functionalization provides high colloidal stability to the AuNPs over a wide pH range (3 to 11) and influences their hydrodynamic diameter and zeta potential. researchgate.net The presence of the amine and carboxylate groups on the nanoparticle surface makes them suitable for further biological applications. researchgate.net

| Nanoparticle System | Stabilizing Agent | Average Size | Key Properties |

| Cis@AuNP | L-cysteine methyl ester HCl | ~12 nm | High colloidal stability (pH 3-11); Surface functional groups influence hydrodynamic diameter and zeta potential. researchgate.net |

This table summarizes the characteristics of gold nanoparticles (AuNPs) synthesized using this compound as a stabilizing and capping agent. researchgate.net

Cysteine-Mediated Hydrogen Sulfide (B99878) Release from Dithioesters

This compound can trigger the release of hydrogen sulfide (H₂S) from donor molecules like dithioesters. nih.govresearchgate.net The reaction mechanism relies on the 2-aminoethanethiol moiety present in the cysteine structure. scispace.com The use of L-cysteine methyl ester in these studies demonstrates that the carboxylic acid group is not essential for H₂S generation. nih.govscispace.com

The proposed mechanism involves several steps:

Initial Nucleophilic Attack : The thiol group of L-cysteine methyl ester attacks the electrophilic thiocarbonyl of the dithioester, forming a tetrahedral intermediate. nih.gov

Intermediate Formation : This intermediate collapses, expelling a thiophenol leaving group to yield a second, dithioester intermediate. nih.gov

Intramolecular Cyclization : The pendant amine group of the cysteine moiety then performs an intramolecular nucleophilic attack on the newly formed thiocarbonyl. nih.gov

H₂S Release : This cyclization generates a dihydrothiazole ring and releases a molecule of hydrogen sulfide. nih.gov

Coordination Chemistry and Metal Complexation

The presence of multiple donor atoms (S, N, and O) in this compound allows it to act as a versatile ligand in coordination chemistry, forming complexes with a variety of transition metals.

This compound and its derivatives form stable complexes with several transition metals.

Rhodium: Half-sandwich complexes of rhodium have been synthesized using cysteine-derived ligands. For example, the reaction of S-benzyl-L-cysteine, prepared from this compound, with a rhodium dimer, [{(η⁵-C₅Me₅)RhCl}₂(μ-Cl)₂], yields cationic complexes where the cysteine ligand exhibits different coordination modes depending on the reaction conditions.

Palladium: Palladium(II) has a noted affinity for sulfur-containing ligands. The complex-formation equilibria of [Pd(SMC)(H₂O)₂]⁺, where SMC is S-methyl-L-cysteinate, with various bio-relevant ligands have been studied. In the reaction of some palladium(II) complexes with L-cysteine, the initial coordination of the thiol group is followed by cyclization involving the nitrogen atom.

Mercury: The complexation of this compound with mercury(II) salts has been investigated, leading to the isolation and characterization of complexes such as bis(methyl L-cysteineato)mercury(II) hydrochloride hydronitrate monohydrate. In acidic solutions, mercury bonding is localized to the sulfur atom. Potentiometric studies suggest the formation of various complex species in solution, including HgL₂, Hg₂L₃⁺, and Hg₃L₄²⁺.

The following table summarizes the types of complexes formed between L-cysteine methyl ester (or its derivatives) and selected transition metals.

| Metal | Precursor/Ligand | Resulting Complex Type | Reference |

| Rhodium | S-benzyl-α-methyl-L-cysteine | Cationic half-sandwich complexes | nih.govrsc.org |

| Palladium | S-methyl-L-cysteinate | Aqua complexes, e.g., [Pd(SMC)(H₂O)₂]⁺ | nih.gov |

| Mercury | L-cysteine methyl ester | Bis(methyl L-cysteineato)mercury(II) salts | derpharmachemica.com |

The versatile ligating ability of cysteine derivatives is exemplified by the various chelation modes observed in their metal complexes. In rhodium complexes derived from S-benzyl-L-cysteine, different coordination modes have been identified:

κ²N,S: In cationic complexes, the ligand coordinates to the rhodium center through the nitrogen of the amino group and the sulfur of the thiol group.

κ²N,O: In a basic medium, neutral complexes are formed where the amino carboxylate moiety adopts a κ²N,O coordination mode.

κ³N,O,S: Cationic compounds containing tridentate κ³N,O,S coordinated cysteine-derived ligands have also been observed.

The specific chelation mode is influenced by factors such as the pH of the reaction medium and the nature of other ligands in the coordination sphere.

Spectroscopic studies have provided insights into the preferred binding sites of metals to L-cysteine methyl ester. For mercury(II) complexes in acidic solution, 'H and ¹³C NMR studies have confirmed that mercurial bonding is localized to the sulfur atom. This is evidenced by large downfield shifts of the methyl and methylene (B1212753) protons of S-methylcysteine upon complexation, with minimal changes in the methine proton signal, suggesting no significant interaction with the ammonium (B1175870) or carboxylate groups in solution.

In contrast, studies on transition metal complexes of S-propyl-L-cysteine with cobalt(II), nickel(II), copper(II), and zinc(II) have suggested that coordination occurs through the nitrogen and oxygen atoms, with the sulfur atom not being involved in the coordination sphere. This highlights that the nature of the metal ion and the specific ligand can influence the localization of the metal-ligand bond. For palladium(II) complexes, the strong affinity of palladium for sulfur suggests a significant role for the thiol group in coordination, often initiating the complexation process.

This compound can serve as a model for understanding the interactions of metal ion cofactors in biological systems. For instance, the methylmercury-L-cysteine conjugate is recognized as a substrate for the L-type large neutral amino acid transporter (LAT1). This mimicry of endogenous molecules like L-methionine is crucial for its transport across biological membranes.

Furthermore, vanadium(III) complexes with L-cysteinate have been studied for their potential biological activity. In these complexes, the coordination sphere of the vanadium(III) ion is completed by the oxygen, nitrogen, and sulfur atoms of two L-cysteinate ligands. These studies provide insights into how metal ions complexed with cysteine derivatives can interact with biological systems.

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics provides valuable information about the mechanisms of reactions involving this compound.

The oxidation of L-cysteine and its methyl and ethyl esters in dimethyl sulfoxide (B87167) has been monitored by NMR spectroscopy. This oxidation process follows pseudo-first-order kinetics, and the thermodynamic parameters can be estimated. The reaction involves the oxidation of the thiol group to a disulfide.

The kinetics of the base hydrolysis of amino acid esters, including those coordinated to a palladium(II) center, have been investigated. For instance, the hydrolysis of amino acid esters bound to [Pd(SMC)(H₂O)₂]⁺ has been studied in aqueous solution. Such studies are important for understanding the stability and reactivity of these complexes in biological environments.

In the context of palladium-catalyzed reactions, mechanistic studies have been conducted to understand the role of ligands in promoting C-H activation and other transformations. While not always directly involving this compound as the primary substrate, these studies provide a framework for understanding the mechanistic pathways of related palladium-catalyzed reactions that could be applicable to cysteine derivatives.

The following table presents kinetic data for the oxidation of L-cysteine methyl ester in DMSO-d6.

| Temperature (K) | Rate Constant (k) x 10⁻⁵ s⁻¹ |

| 298 | 1.39 |

| 303 | 2.52 |

| 308 | 4.50 |

| 313 | 7.89 |

| 318 | 13.6 |

Data adapted from studies on the oxidation of L-cysteine esters.

Kinetic Investigations of Cysteine-Mediated Reactions

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. In the context of cysteine and its derivatives, such as this compound, kinetic investigations often focus on redox processes and coordination chemistry, which are fundamental to their roles in biological systems and nanomaterial synthesis.

A detailed kinetic and mechanistic study has been conducted on the oxidation of cysteine (RSH) by hydrogen peroxide, mediated by the complex [RuIII(edta)(H2O)]−. rsc.org The investigation, carried out at pH 5.1, revealed a catalytic process where hydrogen peroxide directly reacts with cysteine that is coordinated to the Ruthenium(III)-edta complex. rsc.org The kinetic traces from the study support a mechanism where the rapid coordination of cysteine to the ruthenium complex precedes the reaction with hydrogen peroxide. rsc.org This mediated pathway is significantly faster, by orders of magnitude, than a parallel process involving the initial reaction of the ruthenium complex with H2O2. rsc.org Product analysis confirmed that the primary products of this reaction are cystine (the dimer formed by the oxidation of two cysteine molecules) and cysteine sulfinic acid. rsc.org

These studies highlight that cysteine-mediated reactions can proceed through complex, multi-step mechanisms involving the formation of intermediate coordination complexes. The rate of these reactions is influenced by the concentration of reactants and the specific chemical environment.

| Reaction System | Reaction Order (Cysteine) | Reaction Order (Other Reactant) | Overall Order | Key Findings | Reference |

|---|---|---|---|---|---|

| [RuIII(edta)(H2O)]− mediated oxidation of cysteine by H2O2 | Dependent | Dependent | Complex | Catalytic process involving a [RuIII(edta)SR]2− intermediate. | rsc.org |

| Acriflavine with L-cysteine | First | First (Acriflavine) | Second | Proceeds via an inner-sphere mechanism with a stable intermediate. | nih.gov |

Proposed Reaction Mechanisms for Nanoparticle Formation

This compound and the parent compound L-cysteine are pivotal in the synthesis of various nanoparticles, including those made of gold, silver, and semiconductor materials like cadmium selenide (B1212193) (CdSe) and copper sulfide (Cu₂S). researchgate.netnih.govmdpi.com Their function is typically multifaceted, acting as reducing agents, capping agents, and stabilizers, which allows for control over the size and stability of the resulting nanoparticles. nih.govresearchgate.net

The general mechanism for nanoparticle formation involves two primary stages: nucleation and growth. nih.gov In the nucleation stage, a critical concentration of atoms or molecules is reached, leading to the formation of small, stable clusters or nuclei. nih.gov This is followed by the growth stage, where these nuclei grow larger by the addition of more atoms from the solution. nih.gov

In the context of gold nanoparticle (AuNP) synthesis, this compound can act as a stabilizing agent. researchgate.net The formation mechanism involves the reduction of a gold salt precursor, often by a reducing agent like sodium borohydride, to form zero-valent gold atoms. These atoms then aggregate to form nanoparticles. The thiol (-SH) group of this compound has a strong affinity for the gold surface and binds to it, forming a protective layer. researchgate.netresearchgate.net This capping layer prevents uncontrolled aggregation and stabilizes the nanoparticles in the colloidal suspension. researchgate.netresearchgate.net The presence of the functional groups from this compound on the surface of the AuNPs strongly influences their hydrodynamic diameter and colloidal stability across a wide pH range. researchgate.net

For semiconductor nanoparticles, often called quantum dots (QDs), L-cysteine plays a similar crucial role. In the aqueous synthesis of CdSe or CdTe QDs, L-cysteine acts as a capping agent to control crystal growth and prevent agglomeration. researchgate.netbuct.edu.cnresearchgate.net The mechanism involves the reaction of precursor ions (e.g., Cd²⁺ and Se²⁻) in solution. L-cysteine molecules cap the growing nanocrystals by binding to their surface, primarily through the thiol group. researchgate.net This surface passivation is essential for achieving small, uniform particle sizes and enhancing their optical properties, such as fluorescence. rdd.edu.iq Studies have shown that the molar ratio of the precursors and the capping agent, as well as the reaction time, are determining factors for the final size distribution of the QDs. researchgate.net

Applications in Advanced Chemical Synthesis

Peptide Synthesis and Protein Modification Strategies

The unique properties of the cysteine residue, particularly the reactivity of its thiol side chain, make it invaluable in the design and synthesis of peptides and the site-specific modification of proteins. L-cysteine methyl ester hydrochloride plays a foundational role in these processes.

This compound is frequently utilized as a starting material in solution-phase peptide synthesis. sigmaaldrich.com In this methodology, the methyl ester serves as a protecting group for the carboxylic acid functionality of the cysteine residue. This protection prevents the carboxyl group from participating in unwanted side reactions during the coupling of the amino group to the next amino acid in the peptide chain. researchgate.net The hydrochloride salt improves the handling and solubility of the amino acid derivative. sigmaaldrich.com Once the peptide chain has been elongated to the desired length, the methyl ester can be removed through saponification (hydrolysis under basic conditions) to reveal the C-terminal carboxylic acid, if required for the final peptide structure. Its suitability for this reaction type is well-documented in chemical supply literature. sigmaaldrich.com

This compound is a key component in the synthesis of complex and biologically active peptides where a C-terminal methyl ester is an essential feature of the final structure. A notable example is the α-factor peptide, a mating pheromone produced by the yeast Saccharomyces cerevisiae. nih.gov The biological activity of this peptide is critically dependent on its C-terminus, which features a farnesylated cysteine residue with a methyl ester group. nih.gov The biosynthetic pathway involves the esterification of the C-terminus by the enzyme Ste14 to produce the final methyl ester peptide. nih.gov Synthetic analogues of the α-factor peptide have been prepared to study its function, with the C-terminal methyl ester being a crucial element for maintaining activity, as it allows the peptide's C-terminus to fit within its receptor's binding pocket. nih.gov

The cysteine residue is a primary target for the site-selective chemical modification of proteins, a technique crucial for developing therapeutic agents and biological tools. nih.govcore.ac.uk Cysteine's utility arises from the unique nucleophilicity of its thiol side chain and its relatively low natural abundance on protein surfaces, which allows for highly specific (chemo- and regioselective) modification. nih.govresearchgate.net this compound can be used to introduce a cysteine residue at a specific position within a peptide chain during its synthesis. Once incorporated, this residue serves as a handle for conjugation. A wide array of reagents, including N-ethylmaleimide and its derivatives, can react specifically with the cysteine thiol to attach probes, drugs, or other moieties without altering other amino acids in the protein. researchgate.net This strategy is fundamental in creating antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging and diagnostic applications. core.ac.uk Visible-light-mediated reactions have also been developed that enable the site-selective modification of cysteine residues via desulfurative C(sp³)–C(sp³) bond formation, affording stable, biogenic linkages. nih.gov

Despite its utility, the incorporation of cysteine at the C-terminus of a peptide presents significant synthetic challenges, primarily the risk of epimerization. nih.govresearchgate.netresearchgate.net During solid-phase peptide synthesis (SPPS), the repeated use of a basic reagent, such as piperidine, to remove the Fmoc protecting group can lead to the abstraction of the α-proton of the C-terminal cysteine. nih.govconsensus.app This deprotonation results in the loss of stereochemical integrity at the α-carbon, producing a mixture of L- and D-cysteine epimers and compromising the biological activity of the final peptide. researchgate.netbachem.com This issue is particularly pronounced when the C-terminal cysteine is anchored to the resin via an ester linkage. researchgate.net Researchers have developed various strategies to mitigate this side reaction, including the use of specialized resins, linkers, and modified deprotection conditions to minimize the extent of epimerization. nih.govresearchgate.net

Chiral Reagent Applications in Stereochemical Analysis

The defined stereochemistry of this compound makes it a valuable chiral derivatizing agent for the analysis and discrimination of other chiral molecules.

This compound has been successfully employed as a chiral reagent for the differentiation of monosaccharide enantiomers (D- and L-sugars) using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In this method, the target monosaccharide is reacted directly with an excess of this compound in an NMR tube using deuterated pyridine as the solvent. The reaction forms a mixture of epimeric thiazolidine (B150603) derivatives. nih.gov Because the derivatizing agent is enantiomerically pure (L-form), the reaction with a D-sugar and an L-sugar produces two different sets of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for unambiguous identification and differentiation of the original sugar enantiomers. nih.gov This technique has been effectively applied to a range of hexoses and pentoses, providing a straightforward and efficient method for stereochemical analysis in natural product chemistry. nih.gov

| Monosaccharide Analyte | Chiral Derivatizing Agent | Reaction Product | Analytical Technique | Outcome |

|---|---|---|---|---|

| D- and L-Glucose | This compound | Diastereomeric Thiazolidine Derivatives | ¹H NMR Spectroscopy | Generation of distinct signals for each enantiomer, enabling differentiation. nih.gov |

| D- and L-Galactose | This compound | Diastereomeric Thiazolidine Derivatives | ¹H NMR Spectroscopy | Successful discrimination between the D- and L-forms. nih.gov |

| D- and L-Mannose | This compound | Diastereomeric Thiazolidine Derivatives | ¹H NMR Spectroscopy | Clear differentiation of enantiomeric signals. nih.gov |

| D- and L-Arabinose | This compound | Diastereomeric Thiazolidine Derivatives | ¹H NMR Spectroscopy | Effective discrimination of the pentose enantiomers. nih.gov |

| D- and L-Xylose | This compound | Diastereomeric Thiazolidine Derivatives | ¹H NMR Spectroscopy | Distinct spectral patterns allow for chiral identification. nih.gov |

Role as a Chiral Building Block

The inherent chirality of this compound makes it a valuable precursor in the stereoselective synthesis of more complex molecules. Its application as a chiral building block is particularly notable in the synthesis of peptides and heterocyclic compounds.

In peptide synthesis, the esterified carboxyl group and the protected amino group (in its hydrochloride form) allow for controlled coupling reactions to build peptide chains. sigmaaldrich.com The thiol group of the cysteine residue can also be selectively modified or involved in the formation of disulfide bridges, which are crucial for the tertiary structure and biological activity of many peptides and proteins.

Furthermore, this compound is utilized in the synthesis of various N,S-heterocycles. wikipedia.org The presence of both a nucleophilic amine and a thiol group within the same molecule allows for cyclization reactions with suitable electrophiles to form thiazolidine and other related heterocyclic structures. researchgate.netnanobioletters.commdpi.comnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

A specific example of its use as a chiral building block is in the synthesis of β-Methyl-L-Cysteine. lsu.edu This process often involves the use of this compound as a starting material to introduce the core cysteine structure with the desired stereochemistry.

Table 1: Applications of this compound as a Chiral Building Block

| Application Area | Specific Use | Resulting Compound/Structure |

| Peptide Synthesis | Incorporation into peptide chains | Peptides and proteins with defined stereochemistry |

| Heterocyclic Synthesis | Precursor for cyclization reactions | Thiazolidines and other N,S-heterocycles |

| Synthesis of Unnatural Amino Acids | Starting material for stereoselective synthesis | β-Methyl-L-Cysteine |

Catalysis and Industrial Chemical Processes

Beyond its role in synthesis, this compound and its derivatives are investigated for their utility in industrial applications, including the development of novel catalytic systems and as effective corrosion inhibitors.

Research into novel catalytic systems has explored the use of derivatives of L-cysteine to create chiral environments for asymmetric reactions. While direct catalytic applications of this compound are not extensively documented, derivatives that can be synthesized from it are of interest. For instance, chiral ionic liquids (CILs) based on S-methyl-L-cysteine derivatives have been synthesized and tested in asymmetric aldol condensations. mdpi.comresearchgate.net These CILs, composed of an S-methyl-L-cysteine cation and a bis(trifluoromethane)sulfonimide anion, have shown to be effective organocatalysts, yielding aldol products with high enantiomeric excess. mdpi.comresearchgate.net The synthesis of such catalysts often starts from L-cysteine, and by extension, its methyl ester hydrochloride could serve as a convenient starting material.

Additionally, L-cysteine has been used to derive thiazolidine-based organocatalysts. researchgate.netresearchgate.net These catalysts have proven effective in various asymmetric transformations. The synthesis of these thiazolidine structures can be achieved through the condensation of L-cysteine or its esters with aldehydes or ketones. nanobioletters.commdpi.com

This compound has demonstrated significant efficacy as a corrosion inhibitor for various metals, including carbon steel and copper, in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Studies have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This dual action is a result of the inhibitor molecules blocking the active sites on the metal surface. The presence of heteroatoms such as sulfur, nitrogen, and oxygen in the molecule facilitates its strong adsorption onto the metal.

The adsorption process has been found to follow the Langmuir adsorption isotherm. This model suggests the formation of a monolayer of the inhibitor on the metal surface, where the extent of coverage is dependent on the concentration of the inhibitor. The efficiency of corrosion inhibition generally increases with higher concentrations of this compound. However, an increase in temperature tends to decrease the inhibition efficiency, suggesting that the adsorption is a physical process (physisorption) that is less favorable at higher thermal energies.

Table 2: Research Findings on Corrosion Inhibition by this compound

| Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibitor |

| Carbon Steel | Phosphoric Acid | Increases with concentration | Langmuir | Mixed-type |

| Copper | Nitric Acid | >97% at 10⁻³M | Langmuir | Mixed-type |

Materials Science and Supramolecular Chemistry

Nanomaterial Stabilization and Functionalization

The inherent properties of L-cysteine methyl ester hydrochloride make it an excellent ligand for modifying the surfaces of metallic nanoparticles, thereby enhancing their stability and imparting specific functionalities. This is particularly evident in its application with gold nanoparticles.

This compound serves as an effective capping and stabilizing agent for gold nanoparticles (AuNPs). The primary mechanism of interaction involves the strong affinity of the sulfur atom in the thiol group for the gold surface, leading to the formation of a self-assembled monolayer. This anchoring of the molecule to the nanoparticle surface is a crucial first step in the stabilization process. nih.gov

Once anchored, the protonated amine group (-NH3+) in the hydrochloride salt form of the molecule extends into the surrounding aqueous medium. This creates a positively charged surface on the gold nanoparticles. The presence of these positive charges is fundamental to the electrostatic stability of the colloidal solution, as it prevents the nanoparticles from aggregating due to electrostatic repulsion. nih.gov This method provides a straightforward approach to producing surfactant-free, positively charged gold nanoparticles, which is advantageous for various biomedical applications where surfactants like CTAB can exhibit cytotoxicity. nih.gov The resulting nanoparticles have demonstrated high colloidal stability across a wide pH range, from 3 to 11. utwente.nl

The functional groups of this compound significantly influence the key physicochemical properties of gold nanoparticles, namely their hydrodynamic diameter and zeta potential. The hydrodynamic diameter, which is the effective diameter of the nanoparticle in solution including the capping agent and a layer of solvent, is directly affected by the surface modification. The addition of this compound to a solution of gold nanoparticles can lead to a controlled degree of aggregation or assembly, which in turn increases the average hydrodynamic diameter. researchgate.net

The zeta potential, a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, is a critical indicator of colloidal stability. The modification of AuNPs with this compound imparts a positive zeta potential due to the presence of the ammonium (B1175870) groups (-NH3+) on the nanoparticle surface. nih.gov Studies have reported achieving positive zeta potential values in the range of +33 to +49 mV, confirming the successful coating of the nanoparticles and indicating good colloidal stability. nih.gov

| Property | Observation | Reference |

|---|---|---|

| Colloidal Stability | High stability in a pH range of 3 to 11. | utwente.nl |

| Surface Charge | Results in positively charged nanoparticles. | nih.gov |

| Zeta Potential | Achieves values around +39 ± 5 mV. | nih.gov |

The self-assembly of gold nanoparticles mediated by this compound is governed by a combination of covalent and electrostatic interactions. The thiol group's strong affinity for gold leads to the formation of a stable thiolate bond, anchoring the molecules to the nanoparticle surface. researchgate.net This initial binding is a prerequisite for the subsequent assembly processes.

Following the surface attachment, the ammonium groups (-NH3+) can interact with negatively charged species or participate in hydrogen bonding, facilitating the formation of a network structure of nanoparticles. This self-assembly can be controlled to create ordered arrangements of nanoparticles on surfaces. The interplay between the covalent binding of the thiol group and the electrostatic interactions of the amine group allows for the construction of these organized nanoparticle assemblies. utwente.nl

Polymer Chemistry and Conjugation

In polymer chemistry, this compound is utilized both as a monomer for the synthesis of novel polymers and as a modifying agent for the post-polymerization functionalization of existing polymer backbones.

This compound can be employed as a monomer in polymerization reactions to create polymers with pendant cysteine residues. One notable example is the synthesis of poly(amido amine)s (PAAs) through a Michael addition polycondensation reaction. In this process, this compound reacts with a bis(acrylamide), such as N,N'-methylenebis(acrylamide), in a suitable solvent system. This reaction leads to the formation of PAAs with integrated cysteine methyl ester units, which can impart specific functionalities, such as metal-ion binding capabilities, to the resulting polymer.

The synthesis of such polymers often involves the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydrides (NCAs) of protected cysteine derivatives. While the direct polymerization of this compound via this method is less common, the principles of synthesizing poly(L-cysteine) and its copolymers provide a foundational understanding. The resulting polymers, containing cysteine residues, can exhibit responsive behaviors, such as pH and redox sensitivity, which are valuable for applications like drug delivery systems.

Post-polymerization modification, or the "grafting to" approach, is a widely used strategy to introduce the functional groups of this compound onto pre-existing polymer chains. researchgate.net This method offers the advantage of working with well-characterized polymers and introducing functionality in a controlled manner. Several chemical strategies are employed for this purpose.

One common method is the amidation reaction , where the amine group of this compound reacts with polymers containing carboxylic acid or activated ester groups. This forms a stable amide bond, effectively grafting the cysteine derivative onto the polymer backbone. researchgate.net

Another significant strategy is the thio-Michael addition , where the thiol group of this compound adds across the double bond of an unsaturated polymer, such as a polyester (B1180765) containing maleate (B1232345) units. This reaction is highly efficient and can proceed without an initiator at low temperatures, offering a mild and effective way to functionalize polymers. researchgate.net

Thiol-ene reactions represent another versatile method for grafting. In this approach, a radical-initiated reaction occurs between the thiol group of this compound and a polymer containing alkene (ene) functionalities. This "click chemistry" reaction is known for its high efficiency and specificity.

| Strategy | Reactive Groups on Polymer | Reactive Group on Cysteine Derivative | Resulting Linkage |

|---|---|---|---|

| Amidation | Carboxylic Acid / Activated Ester | Amine | Amide |

| Thio-Michael Addition | Unsaturated Ester (e.g., Maleate) | Thiol | Thioether |

| Thiol-ene Reaction | Alkene (ene) | Thiol | Thioether |

These post-polymerization modification techniques allow for the tailored design of functional polymers with enhanced properties, such as improved tissue adhesion, which is beneficial for biomedical applications. researchgate.net

Supramolecular Assemblies and Soft Materials

L-cysteine and its derivatives can form supramolecular hydrogels through a process of self-assembly initiated by metal ions, such as silver (Ag⁺) from silver nitrate (B79036). researchgate.netmdpi.com Although much of the detailed research focuses on L-cysteine, the fundamental mechanism involves the strong affinity of the thiol (-SH) group for silver ions, a feature retained by this compound. The process typically occurs in two main stages. mdpi.com

First, mixing aqueous solutions of the cysteine compound and silver nitrate leads to the formation of a colloidal solution or sol, often referred to as cysteine-silver sol (CSS). mdpi.com In this stage, silver mercaptide is formed as the silver ions coordinate with the thiol groups. researchgate.netresearchgate.net This results in the self-assembly of nanoscale primary clusters or particles. researchgate.net These particles often have a "core-shell" structure, with a core of silver nanoparticles (AgNPs) and a shell of cysteine-silver complexes. mdpi.com

The second stage is the sol-gel transition, which can be induced by the addition of a low concentration of various salts, such as sodium sulfate. researchgate.netresearchgate.net This addition disrupts the stability of the colloidal sol, promoting the physical cross-linking of the primary clusters into a three-dimensional gel network. researchgate.net Gelation can occur at a very low content of the dispersed phase, demonstrating the efficiency of this self-assembly process. researchgate.net

| Component | Concentration (mM) | Role in Gelation |

|---|---|---|

| L-Cysteine | 3.08 | Gelator/Building Block |

| Silver Nitrate (AgNO₃) | 3.85 | Co-assembly Agent (Metal Ion Source) |

| Sodium Sulfate (Na₂SO₄) | 0.2 | Gelation Inducer (Cross-linking Agent) |

The stability and structure of the supramolecular network in these hydrogels are governed by a combination of non-covalent intermolecular interactions. In the L-cysteine/silver nitrate system, the primary filament-like aggregates are formed from silver mercaptide zwitterions. researchgate.net The subsequent formation of the gel network is driven by physical cross-linking between these aggregates. researchgate.net

Computer modeling and experimental data suggest that the gel network is stabilized by interactions between the protonated amino groups (–NH₃⁺) and the deprotonated carboxyl groups (–COO⁻) of the cysteine molecules on neighboring clusters. researchgate.netresearchgate.net These electrostatic interactions and hydrogen bonds are crucial for holding the network together. The essential role of these groups is highlighted by the observation that related compounds lacking either the carboxyl or amino group fail to form hydrogels under similar conditions. researchgate.net

In the specific case of this compound in its solid crystalline state, X-ray diffraction studies have confirmed the presence of an extensive network of intermolecular hydrogen bonds, particularly N–H⋯Cl⁻ and O–H⋯Cl⁻ interactions. While the esterification of the carboxyl group in this compound alters its ability to act as a zwitterion compared to L-cysteine, the protonated amine and the thiol group remain key sites for interaction. The fundamental forces of hydrogen bonding and electrostatic interactions, along with the pivotal thiol-silver coordination, are the primary drivers in the formation of its supramolecular assemblies. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of L-cysteine methyl ester hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

HPLC is a versatile technique for the analysis of amino acid derivatives. For L-cysteine and its esters, various HPLC methods have been developed, often involving derivatization to enhance detection. A general approach involves using a reversed-phase column with UV detection. researchgate.net For instance, a method for the discrimination of monosaccharide components using L-cysteine (3-nitrophenyl)methyl ester hydrochloride has been developed, which involves the formation of thiazolidine (B150603) derivatives that can be analyzed by HPLC. researchgate.net While specific HPLC methods dedicated solely to this compound are not extensively detailed in the provided results, the principles of amino acid analysis by HPLC are applicable. These methods often require careful optimization of the mobile phase, pH, and column temperature to achieve effective separation and quantification. google.com

Table 1: General HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatographic Column | Normal-phase silica (B1680970) gel bonded diol or Reversed-phase C18 | researchgate.netgoogle.com |

| Mobile Phase | Mixed solvent systems, often with pH control | google.com |

| Detection Wavelength | ~200 nm (UV detection) | google.com |

| Column Temperature | 25 - 40 °C | google.com |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of amino acids. Due to the low volatility of this compound, derivatization is a necessary step prior to GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, such as with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amine and thiol groups with TBDMS groups, increasing volatility. sigmaaldrich.com Another approach involves derivatization with ethylchloroformate. chromforum.org These methods allow for the separation and sensitive detection of cysteine derivatives, providing both qualitative and quantitative information. nih.govnih.gov

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques provide in-depth information about the molecular structure, conformation, and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and Raman spectra provide complementary information about the vibrational modes of the molecule. For L-cysteine and its derivatives, characteristic bands for the S-H, C=O (ester), N-H, and C-S stretching vibrations can be identified. researchgate.netchemicalbook.comacs.orgnih.gov For instance, the S-H stretching band is observed in the Raman spectrum and its position can be sensitive to hydrogen bonding. acs.org The interaction of L-cysteine ethyl ester hydrochloride with lipid bilayers has been studied using FT-IR and Raman, revealing shifts in the PO2- and C-N vibrational bands of the phospholipid, indicating an interaction with the head groups. researchgate.net

Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD): These chiroptical techniques are particularly powerful for studying the stereochemistry and conformational preferences of chiral molecules like this compound in solution. VCD studies on the related compound N-acetyl-L-cysteine methyl ester have been used to identify dominant conformations in water by analyzing the VCD signatures of the amide I and C=O stretching bands. nih.gov Such techniques can establish empirical structure-spectral relationships to probe the influence of the solvent on conformational geometries. nih.gov

Table 2: Key Vibrational Bands for Cysteine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| S-H stretch | ~2500 - 2600 | Raman | acs.org |

| C=O stretch (ester) | ~1730 - 1750 | FT-IR, VCD | nih.gov |

| N-H bend | ~1500 - 1650 | FT-IR | nih.gov |

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule. chemicalbook.comchemicalbook.com The chemical shifts and coupling constants in the ¹H NMR spectrum can be used to confirm the molecular structure. chemicalbook.com For example, a ¹H NMR spectrum in D₂O shows distinct signals for the methoxy (B1213986) protons, the α-proton, and the β-protons of the cysteine backbone. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbon, the α-carbon, the β-carbon, and the methoxy carbon. chemicalbook.com

Conformational Analysis: NMR is also a powerful tool for conformational analysis. Studies on L-cysteine derivatives have utilized experimental and theoretical ³JHH coupling constants to determine conformational preferences in different solvents. beilstein-journals.org These studies have shown that the conformational stability of esterified derivatives of cysteine is not highly sensitive to solvent effects. beilstein-journals.org

Table 3: Representative ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|

| α-CH | 4.453 | chemicalbook.com |

| -OCH₃ | 3.871 | chemicalbook.com |

| β-CH₂ | 3.18, 3.15 | chemicalbook.com |

When this compound interacts with surfaces, particularly metal surfaces, XPS and STM are invaluable for characterizing the interface.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical state of the surface. Studies on the adsorption of L-cysteine on gold surfaces have used XPS to demonstrate the formation of a chemical bond between the sulfur atom of the thiol group and the gold surface. researchgate.netresearchgate.net The deconvolution of the S 2p core level spectrum often reveals components corresponding to both bound and unbound sulfur species. researchgate.net The N 1s spectrum can indicate the protonation state of the amino group. researchgate.net

Scanning Tunneling Microscopy (STM): STM is used to visualize the arrangement of molecules on a surface at the atomic level. For L-cysteine adsorbed on gold, STM studies have provided insights into the formation of self-assembled monolayers and the ordering of the molecules on the surface. researchgate.net

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the precise determination of molecular weights and the elucidation of chemical structures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for the unambiguous identification of this compound and its derivatives. ESI is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally fragile biomolecules. nih.govuliege.be

The primary advantage of HR-MS is its ability to measure m/z values with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a unique elemental formula for a given molecular ion. researchgate.net By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed formula, chemists can confirm the identity of a compound with a high degree of confidence. researchgate.net For example, in the analysis of a derivative of L-cysteine methyl ester, the calculated m/z for the protonated molecule [M+H]⁺ was found to be 257.0591, which matched the experimentally observed value, confirming the elemental composition of C10H13N2O4S. researchgate.net This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Example of HR-ESI-MS Data for Molecular Formula Confirmation

| Compound Class | Proposed Formula | Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Reference |

| Cysteine Derivative | C10H13N2O4S | [M+H]⁺ | 257.0591 | 257.0591 | 0.0 | researchgate.net |

| Cys-containing Peptide | C17H27N4O3S | [M+H]⁺ | 367.1804 | 367.1799 | -1.4 | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This synergy allows for the separation of individual components from a complex mixture, such as a reaction in progress, followed by their immediate identification and quantification by MS.

LC-MS is exceptionally well-suited for monitoring the progress of chemical reactions involving this compound. By injecting aliquots of the reaction mixture onto the LC column at various time points, one can track the consumption of reactants and the formation of products. In the mass spectrometer, selected ion chromatograms (SICs) are generated by plotting the intensity of a specific m/z value corresponding to a reactant or product against its retention time. researchgate.net A study monitoring the thiol-Michael addition of N-acetylcysteine methyl ester (a close analog) to a reactive compound demonstrated this capability clearly. The SIC for the reactant (m/z 325) showed a decreasing peak area over time, while the SIC for the adduct product (m/z 502) showed a corresponding increase, allowing for the determination of the reaction's biomolecular rate constant. researchgate.net This method provides quantitative data on reaction kinetics and conversion efficiency.

Table 3: Application of LC-MS for Monitoring a Thiol-Addition Reaction

| Analyte | Role | Monitored Ion (m/z) | Retention Time (min) | Observation over Time | Reference |

| NAIA-5 | Reactant | 325 ([M+H]⁺) | 6.20 | Peak area decreases | researchgate.net |

| Adduct | Product | 502 ([M+H]⁺) | 5.60 | Peak area increases | researchgate.net |

| L-cysteine | Analyte | 122 ([M+H]⁺) | 1.96 | Identification and quantification | juniperpublishers.com |

Electrochemical Analysis

Electrochemical methods probe the redox properties of molecules by studying the relationship between electrical potential and current in a chemical system.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution. For this compound, the electrochemical activity is dominated by the thiol (-SH) group. sciensage.info

The potential at which this oxidation occurs and the magnitude of the peak current are influenced by several factors, including the pH of the solution, the scan rate, and the composition of the working electrode. sciensage.infonih.gov Studies on L-cysteine have shown that the process is generally diffusion-controlled. sciensage.info

The redox behavior of this compound has been applied in the field of materials science, specifically as a corrosion inhibitor. Potentiodynamic polarization studies, which are related to CV, have shown that this compound can effectively inhibit the corrosion of copper in 2M nitric acid. researchgate.netderpharmachemica.com It functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions, by adsorbing onto the copper surface and forming a protective layer. researchgate.netderpharmachemica.com This adsorption alters the electrochemical behavior at the metal-solution interface, significantly reducing the rate of corrosion. derpharmachemica.com

Table 4: Electrochemical Data for this compound as a Corrosion Inhibitor

| Concentration (M) | Corrosion Potential (Ecorr vs SCE) | Inhibition Efficiency (%) | Inhibitor Type | Reference |

| 0 | - | - | - | derpharmachemica.com |

| 10⁻⁶ | Shifted negatively | > 90% | Mixed-Type | derpharmachemica.com |

| 10⁻⁵ | Shifted negatively | > 95% | Mixed-Type | derpharmachemica.com |

| 10⁻⁴ | Shifted negatively | > 97% | Mixed-Type | derpharmachemica.com |

| 10⁻³ | Shifted negatively | > 97% | Mixed-Type | researchgate.netderpharmachemica.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)